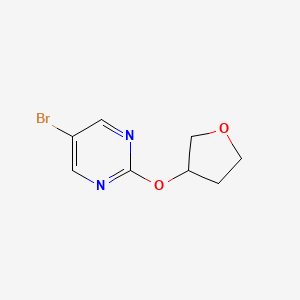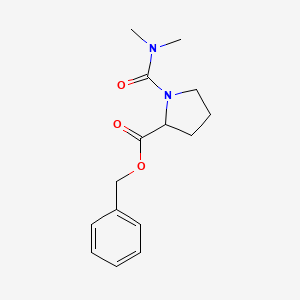
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane: is a synthetic organic compound that features a cyclopropane ring substituted with hydroxymethyl and tert-butyl-dimethyl-silanyloxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of Hydroxymethyl Group: This step can involve the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.
Attachment of tert-butyl-dimethyl-silanyloxymethyl Group: This can be done through a silylation reaction using tert-butyl-dimethylsilyl chloride and a base like imidazole.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability.
Biology:
- Potential use in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential pharmacological properties.
Industry:
- Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
類似化合物との比較
- trans-1-Hydroxymethyl-2-(trimethylsilyloxymethyl)-cyclopropane
- trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutane
Comparison:
- The presence of different substituents can significantly affect the compound’s reactivity, stability, and applications.
- The cyclopropane ring provides unique strain and reactivity compared to larger ring systems like cyclobutane.
特性
分子式 |
C11H24O2Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC名 |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-10-6-9(10)7-12/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChIキー |
PZQLNVLPDGTCOM-UWVGGRQHSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]1CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)












